Cas no 108832-13-9 (11H-Indolo[3,2-c]quinoline, 6-chloro-)
108832-13-9 structure
Product Name:11H-Indolo[3,2-c]quinoline, 6-chloro-
Numero CAS:108832-13-9
MF:C15H9ClN2
MW:252.698362112045
CID:1186806
PubChem ID:5410307
Update Time:2025-04-20
11H-Indolo[3,2-c]quinoline, 6-chloro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 11H-Indolo[3,2-c]quinoline, 6-chloro-
- 6-Chlor-11H-indolo<3,2-c>chinolin
- BRD-K70705296-001-01-5
- 108832-13-9
- CBDivE_013927
- AKOS000631547
- Oprea1_385456
- SCHEMBL2970653
- 6-Chloro-11H-indolo[3,2-c]quinoline
- CHEMBL3233347
- CDJUTKSWQRTRBZ-UHFFFAOYSA-N
- STK833287
- AF-399/33696045
- CS-0062356
- D73201
- Oprea1_336292
-
- Inchi: 1S/C15H9ClN2/c16-15-13-9-5-1-3-7-11(9)17-14(13)10-6-2-4-8-12(10)18-15/h1-8,17H
- Chiave InChI: CDJUTKSWQRTRBZ-UHFFFAOYSA-N
- Sorrisi: ClC1C2C3C=CC=CC=3NC=2C2C=CC=CC=2N=1
Proprietà calcolate
- Massa esatta: 251.03774
- Massa monoisotopica: 252.0454260g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 18
- Conta legami ruotabili: 0
- Complessità: 322
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.6
- Superficie polare topologica: 28.7Ų
Proprietà sperimentali
- PSA: 25.78
11H-Indolo[3,2-c]quinoline, 6-chloro- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM333486-1g |
6-Chloro-11H-indolo[3,2-c]quinoline |
108832-13-9 | 95%+ | 1g |
$1517 | 2021-08-18 | |
| Chemenu | CM333486-5g |
6-Chloro-11H-indolo[3,2-c]quinoline |
108832-13-9 | 95%+ | 5g |
$3373 | 2021-08-18 | |
| Chemenu | CM333486-1g |
6-Chloro-11H-indolo[3,2-c]quinoline |
108832-13-9 | 95%+ | 1g |
$1485 | 2023-11-25 | |
| Chemenu | CM333486-5g |
6-Chloro-11H-indolo[3,2-c]quinoline |
108832-13-9 | 95%+ | 5g |
$2395 | 2023-11-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132996-1g |
6-Chloro-11H-indolo[3,2-c]quinoline |
108832-13-9 | 95% | 1g |
¥13510.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132996-5g |
6-Chloro-11H-indolo[3,2-c]quinoline |
108832-13-9 | 95% | 5g |
¥21795.00 | 2024-08-09 |
11H-Indolo[3,2-c]quinoline, 6-chloro- Letteratura correlata
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
108832-13-9 (11H-Indolo[3,2-c]quinoline, 6-chloro-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti